Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)-

lipophilicity logP partition coefficient

Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)- (CAS 102626-54-0) is a fluorinated secondary alcohol featuring a 2,3,5,6-tetramethyl-substituted phenyl ring and a trifluoromethyl group at the α-carbon. This compound combines the steric bulk of four methyl substituents with the strong electron-withdrawing character of the –CF₃ moiety, resulting in distinct computed physicochemical properties: XLogP3 3.6, topological polar surface area (TPSA) 20.2 Ų, molecular weight 232.24 Da, and one undefined stereocenter (chiral α-carbon) as cataloged in PubChem.

Molecular Formula C12H15F3O
Molecular Weight 232.24 g/mol
CAS No. 102626-54-0
Cat. No. B12333043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)-
CAS102626-54-0
Molecular FormulaC12H15F3O
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C(C(F)(F)F)O)C)C
InChIInChI=1S/C12H15F3O/c1-6-5-7(2)9(4)10(8(6)3)11(16)12(13,14)15/h5,11,16H,1-4H3
InChIKeyMTXZTQSOORAJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)- (CAS 102626-54-0): Computed Physicochemical Baseline for Research Procurement


Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)- (CAS 102626-54-0) is a fluorinated secondary alcohol featuring a 2,3,5,6-tetramethyl-substituted phenyl ring and a trifluoromethyl group at the α-carbon [1]. This compound combines the steric bulk of four methyl substituents with the strong electron-withdrawing character of the –CF₃ moiety, resulting in distinct computed physicochemical properties: XLogP3 3.6, topological polar surface area (TPSA) 20.2 Ų, molecular weight 232.24 Da, and one undefined stereocenter (chiral α-carbon) as cataloged in PubChem [1]. These features position it as a building-block candidate for applications requiring elevated lipophilicity and conformational constraint compared to simpler benzyl alcohol analogs.

Why 2,3,5,6-Tetramethylbenzyl Alcohol or Simple α-Trifluoromethylbenzyl Alcohol Cannot Replace Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)- in Rigorous Protocols


Simply selecting a benzyl alcohol with either tetramethylphenyl or α-trifluoromethyl substitution ignores the synergistic physicochemical fingerprint of the target compound. 2,3,5,6-Tetramethylbenzyl alcohol (XLogP3 = 3.3) lacks the electron-withdrawing –CF₃ group and possesses only one hydrogen bond acceptor, whereas the target compound has four H-bond acceptors and XLogP3 = 3.6 [1][2]. Conversely, α-(trifluoromethyl)benzyl alcohol (XLogP3 = 2.2) and 4-(trifluoromethyl)benzyl alcohol (XLogP3 = 2.1) are substantially less lipophilic and lack the steric shielding provided by the tetramethyl substitution pattern [3][4]. These differences translate into distinct solubility profiles, extraction behavior, and reactivity—making direct substitution a source of experimental variability in applications from liquid-liquid extraction to chiral auxiliary chemistry.

Quantitative Differentiation Evidence for Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)- Versus Closest Analogs


Elevated Lipophilicity (XLogP3) Relative to All Mono-Functionalized Comparators

The target compound exhibits an XLogP3 of 3.6, which is 0.3 log units higher than 2,3,5,6-tetramethylbenzyl alcohol (3.3) and >1.4 log units higher than α-(trifluoromethyl)benzyl alcohol (2.2) and 4-(trifluoromethyl)benzyl alcohol (2.1), all computed using the same XLogP3 3.0 algorithm within PubChem [1][2][3][4]. This quantifiable increase reflects the additive contribution of the tetramethylphenyl and α-CF₃ substituents.

lipophilicity logP partition coefficient ADME prediction

Expanded Hydrogen-Bond Acceptor Inventory Versus Non-Fluorinated Benzyl Alcohol Congener

The target compound possesses four hydrogen-bond acceptor sites (three fluorine atoms and one hydroxyl oxygen), compared to a single H-bond acceptor in 2,3,5,6-tetramethylbenzyl alcohol [1][2]. This four-fold increase in acceptor count occurs with no change in TPSA (20.2 Ų for both), indicating that the additional fluorine atoms are geometrically compact but electronically significant.

H-bond acceptor count polarity solubility molecular recognition

Increased Molecular Weight and Conformational Restriction Versus Simpler α-CF₃-Benzyl Alcohols

With a molecular weight of 232.24 Da, the target compound is 56–68 Da heavier than α-(trifluoromethyl)benzyl alcohol (176.14 Da) and 2,3,5,6-tetramethylbenzyl alcohol (164.24 Da) [1][2][3]. This mass increase is accompanied by the conformational restriction imposed by four aromatic methyl groups, which limits rotational freedom of the benzyl moiety.

molecular weight steric bulk volatility crystallinity

Inherent Chirality at the α-Carbon as a Differentiator for Asymmetric Applications

The target compound contains an undefined stereocenter at the hydroxy-substituted α-carbon, as cataloged in PubChem, making it a chiral secondary alcohol [1]. In contrast, 2,3,5,6-tetramethylbenzyl alcohol is a primary alcohol with no stereogenic center [2]. Among α-CF₃-benzyl alcohols, chiral resolution agents such as (R)-α-(trifluoromethyl)benzyl alcohol (CAS 10531-50-7) are commercially used for enantiomeric composition determination by ¹H NMR .

chiral building block asymmetric synthesis stereocenter enantioselective

Application Scenarios for Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)- Based on Differentiating Evidence


Lipophilicity-Optimized Building Block for Drug Discovery Libraries

Fragment-based and target-focused compound libraries benefit from building blocks with controlled lipophilicity. Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)-, with XLogP3 3.6, provides a higher logP anchor than simpler benzyl alcohols (XLogP3 2.1–3.3), enabling systematic SAR exploration of hydrophobic binding pockets while maintaining four H-bond acceptors for target engagement [1][2].

Chiral Auxiliary or Substrate for Asymmetric Methodology Development

The α-carbon stereocenter, combined with the conformationally restricted 2,3,5,6-tetramethylphenyl group, makes this compound a potential chiral auxiliary or substrate for enantioselective reactions. Unlike commercial (R)-α-(trifluoromethyl)benzyl alcohol (CAS 10531-50-7), which lacks aromatic methyl substituents, the tetramethyl pattern provides additional steric differentiation that may enhance diastereoselectivity in nucleophilic additions or kinetic resolutions [1].

Extraction and Phase-Transfer Optimization in Process Chemistry

The 1.4–1.5 log unit increase in lipophilicity over trifluoromethyl-benzyl alcohols without aromatic methylation predicts significantly higher organic-phase partitioning efficiency [1][2]. This property is valuable in liquid-liquid extraction protocols or phase-transfer catalysis where efficient recovery of the alcohol or its derivatives from aqueous mixtures is critical.

Physicochemical Reference Standard for QSPR Model Calibration

The unique combination of four methyl groups and an α-CF₃ substituent yields a well-defined, single-contribution challenge for logP, solubility, and pKa prediction algorithms. With PubChem-validated XLogP3 = 3.6, four H-bond acceptors, and a TPSA of 20.2 Ų, this compound serves as a calibration point for quantitative structure-property relationship (QSPR) models that must correctly handle the additive effects of multiple alkyl and fluorinated substituents [1].

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